molecular formula C5H11NOS B3193004 Propanamide, N-(2-mercaptoethyl)- CAS No. 67305-72-0

Propanamide, N-(2-mercaptoethyl)-

Cat. No.: B3193004
CAS No.: 67305-72-0
M. Wt: 133.21 g/mol
InChI Key: WNZWVZCUFRJIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Early Research

The historical development of Propanamide, N-(2-mercaptoethyl)- is intrinsically linked to the broader history of amide and thiol chemistry. Amides, as derivatives of carboxylic acids, have been a central focus of organic chemistry since the 19th century, with significant advancements in their synthesis and understanding of their reactivity. Similarly, thiols, also known as mercaptans, have been studied for their distinct reactivity, particularly their ability to form strong bonds with metals and participate in redox reactions.

Early research into N-substituted amides focused on understanding their synthesis, structure, and reactivity. The development of methods for forming the amide bond, such as the reaction of an amine with a carboxylic acid derivative, laid the groundwork for the synthesis of a vast array of amide-containing compounds. Research into the properties of the amide bond itself revealed its planar nature and resonance stabilization, which are key to the structure of peptides and proteins.

The study of molecules containing both amide and thiol functionalities, like the mercaptoethylpropanamide moiety, gained momentum with the growing interest in bioorganic chemistry. The amino acid cysteine, which contains a thiol group, and its role in protein structure and function, particularly through the formation of disulfide bonds, highlighted the importance of this functional group in biological systems. creative-proteomics.comyoutube.com This understanding spurred investigations into synthetic molecules that mimic these natural structures and their functions. While specific early research singling out Propanamide, N-(2-mercaptoethyl)- is scarce, the foundational knowledge of amide and thiol chemistry provided the essential framework for its eventual synthesis and the exploration of its properties.

Significance of the Mercaptoethylpropanamide Moiety in Chemical Science

The significance of the mercaptoethylpropanamide moiety lies in the unique interplay between its amide and thiol functional groups. This arrangement allows for specific chemical transformations and applications that are of considerable interest in synthetic and materials chemistry.

One of the most notable chemical behaviors of the mercaptoethylamide group is its ability to undergo an intramolecular N→S acyl transfer. nih.govucl.ac.ukchemrxiv.orgcore.ac.uknih.gov This reaction involves the migration of the acyl group from the nitrogen atom of the amide to the sulfur atom of the thiol, forming a thioester. This process is reversible, with the equilibrium generally favoring the more stable amide form. However, under specific conditions, the thioester can be trapped, making this moiety a valuable precursor for the synthesis of peptide thioesters, which are key intermediates in native chemical ligation for the synthesis of proteins. nih.govucl.ac.ukcore.ac.uknih.gov The efficiency of this acyl transfer is influenced by the proximity of the thiol to the amide bond. nih.gov

The thiol group itself imparts several important properties. It is a potent nucleophile and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. creative-proteomics.com This reactivity is harnessed in "thiol-ene" and "thiol-yne" click chemistry, which are highly efficient and versatile methods for creating carbon-sulfur bonds and are widely used in polymer and materials synthesis. mdpi.com Furthermore, the thiol group has a strong affinity for metal surfaces, particularly gold, which allows for the formation of self-assembled monolayers (SAMs). creative-proteomics.com This property is crucial in surface chemistry and nanotechnology for modifying the properties of surfaces.

The presence of both a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen), along with the reactive thiol group, makes the mercaptoethylpropanamide moiety a versatile building block in supramolecular chemistry and materials science.

PropertyDescriptionSignificance
N→S Acyl Transfer Intramolecular migration of the acyl group from the amide nitrogen to the thiol sulfur.Key reaction for the synthesis of peptide thioesters used in native chemical ligation for protein synthesis. nih.govucl.ac.ukcore.ac.uknih.gov
Thiol Reactivity The sulfhydryl (-SH) group is a strong nucleophile and participates in various reactions.Enables participation in "thiol-ene" and "thiol-yne" click chemistry for polymer and material synthesis. mdpi.com
Metal Affinity The thiol group has a high affinity for heavy metals, including gold.Allows for the formation of self-assembled monolayers on metal surfaces, crucial for nanotechnology and surface modification. creative-proteomics.com
Bifunctionality Contains both amide and thiol functional groups.Provides a versatile platform for creating complex molecular architectures and functional materials.

Current Research Landscape and Emerging Trends

The unique characteristics of the mercaptoethylpropanamide moiety continue to drive its application in contemporary chemical research. The current landscape is characterized by its use in advanced materials, nanotechnology, and biomedical applications.

Materials Science and Polymer Chemistry: The ability of the thiol group to participate in click chemistry reactions makes it a valuable tool for the synthesis of functional polymers and materials. Researchers are utilizing thiol-ene and thiol-yne reactions to create well-defined polymer architectures, including hydrogels and responsive materials. mdpi.com These materials can be designed to respond to external stimuli such as pH or redox potential, owing to the reversible nature of disulfide bond formation from the thiol groups. mdpi.com

Nanotechnology and Surface Chemistry: The formation of self-assembled monolayers (SAMs) on gold and other metallic surfaces remains a significant area of research. Mercapto-functionalized amides are used to create tailored surfaces with specific properties, such as biocompatibility or selective binding capabilities. These functionalized surfaces have applications in biosensors, drug delivery systems, and nanoelectronics. mdpi.comnih.govmdpi.comnih.gov

Biomedical Applications: The structural similarity of the mercaptoethylamide moiety to components of peptides and proteins makes it a valuable building block in the design of bioactive molecules and drug delivery systems. The N→S acyl transfer chemistry is being further explored and optimized for the efficient synthesis of complex peptides and proteins with therapeutic potential. nih.govucl.ac.ukcore.ac.uknih.gov Furthermore, the thiol group can be used to attach these molecules to nanoparticles or other carriers for targeted drug delivery.

Emerging Trends: A key emerging trend is the development of "smart" or responsive materials that can change their properties in response to specific biological cues. The redox-sensitive nature of the thiol-disulfide equilibrium is being exploited to create drug delivery systems that release their payload in the reducing environment of cancer cells. Additionally, the ability of thiol-containing molecules to coordinate with metal ions is being investigated for applications in catalysis and the development of novel imaging agents.

Research AreaApplication of Mercaptoethylpropanamide MoietyEmerging Trends
Materials Science Synthesis of functional polymers and hydrogels via thiol-ene click chemistry. mdpi.comDevelopment of self-healing and stimulus-responsive materials. mdpi.com
Nanotechnology Formation of self-assembled monolayers on metallic nanoparticles and surfaces. mdpi.comnih.govmdpi.comnih.govCreation of advanced biosensors and targeted drug delivery platforms.
Biomedical Field Synthesis of peptides and proteins via native chemical ligation; bioconjugation.Design of redox-responsive drug delivery systems and novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67305-72-0

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(2-sulfanylethyl)propanamide

InChI

InChI=1S/C5H11NOS/c1-2-5(7)6-3-4-8/h8H,2-4H2,1H3,(H,6,7)

InChI Key

WNZWVZCUFRJIBG-UHFFFAOYSA-N

SMILES

CCC(=O)NCCS

Canonical SMILES

CCC(=O)NCCS

Other CAS No.

67305-72-0

Origin of Product

United States

Synthetic Methodologies for Propanamide, N 2 Mercaptoethyl and Its Derivatives

Synthetic Pathways to the Core Scaffold

The fundamental structure of Propanamide, N-(2-mercaptoethyl)- is assembled through the formation of an amide bond between a propanoyl group and a 2-mercaptoethylamine moiety. The choice of synthetic route often depends on the desired scale, purity, and the nature of the starting materials.

The primary method for synthesizing the Propanamide, N-(2-mercaptoethyl)- scaffold is through direct amidation. This typically involves the reaction of a propanoic acid derivative with 2-aminoethanethiol (cysteamine). A common approach is the coupling of an activated carboxylic acid with the amine. For instance, propionyl chloride can be reacted with 2-aminoethanethiol to form the amide bond directly mdpi.commdpi.com. This method is effective but requires management of the reactive acyl chloride and the resulting hydrochloric acid byproduct, often by using a base like triethylamine mdpi.commdpi.com.

Alternatively, coupling reagents are widely used to facilitate amide bond formation from the carboxylic acid itself. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF), can cleanly form the amide bond under mild conditions nih.gov.

Thiolation is inherently part of the synthesis when 2-aminoethanethiol is used as a precursor. However, the high reactivity of the thiol group, particularly its susceptibility to oxidation to form disulfides, can be problematic nih.gov. This necessitates careful reaction design, such as performing the reaction under an inert atmosphere or using a one-pot strategy where the thiol is protected or functionalized immediately after the amide formation nih.gov.

The selection of precursors is critical to the synthesis. The most common precursors are derived from propanoic acid and cysteamine (B1669678). The propanoic acid moiety can be introduced using various reagents, as summarized in the table below.

Precursor Type Specific Example Typical Reaction
Acyl HalidePropionyl ChlorideSchotten-Baumann reaction with an amine mdpi.com.
Carboxylic AcidPropanoic AcidAmide coupling using reagents like HBTU or DCC nih.govnih.gov.
Amine Precursor2-Aminoethanethiol (cysteamine)Nucleophile in amidation reactions.

N-(2-mercaptoethyl) amides themselves serve as crucial intermediates in more complex synthetic strategies, such as native chemical ligation (NCL), a key method for the chemical synthesis of proteins ysu.amnih.gov. In this context, the amide can undergo an N-to-S acyl shift, rearranging into a thioester in situ researchgate.net. This thioester is then able to react with an N-terminal cysteine residue of another peptide to form a native peptide bond ysu.amresearchgate.net. This equilibrium between the amide and the thioester form is a defining characteristic of N-(2-mercaptoethyl) amides, making them valuable precursors for peptide and protein synthesis nih.govresearchgate.net.

Derivatization Strategies and Functionalization

Derivatization of the core Propanamide, N-(2-mercaptoethyl)- structure allows for the creation of a vast library of compounds with tailored properties. Functionalization can occur at the amide nitrogen, the propanoyl backbone, or the thiol group.

Modification at the amide nitrogen can significantly alter the molecule's properties. A notable example is the synthesis of peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA amides) ysu.amnih.gov. Appending a second 2-mercaptoethyl group to the amide nitrogen creates a tertiary amide that is always positioned for an intramolecular N-to-S acyl shift, facilitating the formation of the thioester intermediate needed for native chemical ligation ysu.amresearchgate.net. This strategy obviates the need for trans-cis amide isomerization that can be a limiting factor in related systems ysu.am.

The propanamide backbone can also be modified. For instance, chiral carboxylic acids, such as (S)-ibuprofen or (S)-ketoprofen, can be used in place of propanoic acid to synthesize chiral derivatives with specific biological activities researchgate.net. This approach allows for the introduction of significant structural complexity.

The thiol group is a primary site for functionalization due to its high nucleophilicity. It can be alkylated, acylated, or oxidized to form disulfides. Acylation of the thiol with reagents like acetyl chloride yields a thioester, a common strategy to temporarily cap the thiol group or to alter the molecule's function nih.govprepchem.com.

Given the thiol's reactivity, protecting group chemistry is often essential during multi-step syntheses to prevent unwanted side reactions organic-chemistry.orglibretexts.org. A protecting group is a temporarily attached moiety that masks the functional group's reactivity organic-chemistry.org. After other synthetic steps are completed, the protecting group is removed to restore the thiol wikipedia.org. The formation of a disulfide can itself be considered a form of protection, which can be reversed by a reducing agent nih.gov. Specific thiol protecting groups are chosen based on their stability to various reaction conditions and the ease of their removal.

Protecting Group Strategy Example Reagent/Method Deprotection Condition
Thioester FormationAcetyl Chloride prepchem.comBase or acid hydrolysis.
Disulfide FormationOxidation (e.g., with air, I₂) nih.govresearchgate.netReduction (e.g., with TCEP, DTT).
Thioether Formationp-Methoxybenzyl (PMB) chlorideStrong acid (e.g., TFA).
S-tert-butylthio groupS-tert-butylsulfenyl chlorideReduction with phosphines (e.g., tributylphosphine) nih.gov.

While Propanamide, N-(2-mercaptoethyl)- itself is achiral, chiral derivatives can be synthesized. The most direct method is to use chiral precursors. As mentioned, chiral carboxylic acids like naproxen or ibuprofen derivatives can be coupled with 2-aminoethanethiol to produce enantiomerically pure or enriched propanamide derivatives mdpi.comresearchgate.net. The synthesis begins with a chiral acid, which is often converted to a more reactive acyl chloride using a reagent like thionyl chloride. This activated intermediate is then reacted with the amine to form the final chiral amide product mdpi.commdpi.com. This strategy effectively transfers the stereochemistry of the starting material to the final product. Asymmetric catalysis could also be employed to introduce chirality, for example, in the synthesis of more complex derivatives containing new stereocenters nih.gov.

Advanced Synthetic Approaches

Modern organic synthesis provides powerful tools for the construction and functionalization of molecules like Propanamide, N-(2-mercaptoethyl)-. Advanced approaches such as "click" chemistry and multi-component reactions offer significant advantages in terms of efficiency, selectivity, and the rapid generation of molecular diversity.

The "thiol-ene" reaction is a highly efficient and versatile click reaction that involves the addition of a thiol group across a carbon-carbon double bond (an alkene or "ene"). This reaction can be initiated either by radicals or by a base/nucleophile. The thiol group of Propanamide, N-(2-mercaptoethyl)- serves as a reactive handle for conjugation with a wide array of alkene-containing molecules, enabling the synthesis of diverse derivatives.

The reaction is known for its high yields, tolerance of various functional groups, and stereoselectivity. nih.gov Radical-mediated pathways are typically initiated by photochemical methods or thermal decomposition of a radical initiator. rsc.org Base-initiated Michael additions of the thiol to electron-poor alkenes, such as those found in maleimides, are also highly effective and can proceed with near-quantitative yields. nih.gov This selectivity allows for orthogonal functionalization strategies where different thiol-reactive groups can be addressed under distinct conditions. nih.gov The versatility of this reaction has led to its widespread application in polymer and materials synthesis. rsc.org

Table 1: Examples of "Thiol-ene" Reactions for Functionalizing Propanamide, N-(2-mercaptoethyl)- This table is illustrative, showing potential reactants and the resulting chemical linkage.

"Ene" Reactant Type Initiator/Catalyst Resulting Structure/Linkage
N-substituted Maleimide Base (e.g., Triethylamine) Succinimide thioether
Allyl Ether Radical Initiator (e.g., AIBN) Propyl thioether
Acrylate/Acrylamide Photochemical Propionate/Propionamide thioether

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. ebrary.nettcichemicals.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors. nih.gov

The Propanamide, N-(2-mercaptoethyl)- scaffold possesses functional groups (a secondary amide and a primary thiol) that could potentially participate in various MCRs. For instance, the thiol group can act as a nucleophilic component in reactions like the Passerini or Ugi reactions, provided a suitable isocyanide and carbonyl compound are present. These reactions are foundational in medicinal chemistry for creating diverse libraries of compounds. nih.gov The ability to incorporate the mercaptoethylpropanamide unit into a larger molecule in a single step highlights the power of MCRs for creating novel chemical entities. ebrary.net

Table 2: Hypothetical MCR Incorporating the Propanamide, N-(2-mercaptoethyl)- Moiety This table illustrates a conceptual Ugi-type reaction.

Component 1 Component 2 Component 3 Component 4 Resulting Scaffold
Aldehyde (R¹-CHO) Amine (R²-NH₂) Carboxylic Acid (R³-COOH) Isocyanide (R⁴-NC) α-Acylamino carboxamide

Optimization of Reaction Conditions and Yield

Achieving high yield and purity in the synthesis of Propanamide, N-(2-mercaptoethyl)- and its derivatives is critically dependent on the careful control of reaction parameters. Factors such as pH, solvent, temperature, and atmospheric conditions can profoundly influence reaction outcomes.

The pH of the reaction medium is a critical parameter. The N-(2-mercaptoethyl) amide linkage can be susceptible to rearrangement into a thioester under highly acidic conditions (pH < 2), a phenomenon driven by the protonation of the amide nitrogen, which masks its nucleophilicity and favors the S-acyl form. researchgate.net In synthetic procedures, pH control is often essential during the workup phase. For example, after a reaction, the mixture may be neutralized using an acid, such as 1N hydrochloric acid, to ensure the stability of the final product. google.com

The choice of solvent is equally important. Solvents must be selected to ensure the solubility of all reactants and reagents. Anhydrous solvents, such as tetrahydrofuran (THF), are often used to prevent unwanted side reactions with water. prepchem.com The polarity and proticity of the solvent can influence reaction rates and even the physical properties of the resulting products. rsc.org Furthermore, purification processes like crystallization often rely on specific solvent mixtures, such as alcohol-water systems, to achieve high purity. google.com

Table 3: Influence of pH and Solvent on Synthesis

Parameter Condition Rationale / Effect
pH Highly Acidic (pH < 2) May promote N-to-S acyl migration, leading to thioester byproducts. researchgate.net
Neutral / Basic Stabilizes the amide form; bases like triethylamine are used to scavenge acid byproducts. prepchem.com
Solvent Anhydrous Aprotic (e.g., THF) Prevents hydrolysis of reactive intermediates and reagents. prepchem.com

Temperature plays a crucial role in controlling the rate of chemical reactions. Many synthetic steps involving Propanamide, N-(2-mercaptoethyl)- are conducted at reduced temperatures to manage exothermic events and prevent the formation of side products. For instance, the addition of reactive reagents like acetyl chloride is often performed under ice-water cooling (approximately 0-5°C). prepchem.com Other procedures may require maintaining the reaction at a specific temperature, such as +15°C, for a set duration to ensure complete conversion. google.com

The thiol group is susceptible to oxidation, primarily forming disulfide bonds upon exposure to air (oxygen). To prevent this degradation and ensure the integrity of the product, reactions are frequently carried out under an inert atmosphere. google.com This is typically achieved by purging the reaction vessel with a gas like argon or nitrogen and maintaining a positive pressure throughout the synthesis. google.com

Table 4: Temperature and Atmosphere Parameters in Synthesis

Parameter Condition Rationale
Temperature Ice-water cooling (0-5°C) To control reaction rate, manage exotherms, and minimize side reactions during reagent addition. prepchem.com
Controlled (e.g., +15°C) To ensure the reaction proceeds to completion over a specific time. google.com

| Atmosphere | Inert Gas (e.g., Argon) | To prevent the oxidation of the sensitive thiol group to disulfide impurities. google.com |

The purity of the final product is paramount, particularly for applications in pharmaceuticals and materials science. High product purity begins with the use of high-quality starting materials. Impurities in the initial reactants can lead to side reactions, lower yields, and complex purification challenges.

After the reaction is complete, the crude product often requires purification to remove unreacted starting materials, reagents, and byproducts. Common laboratory and industrial techniques include column chromatography over silica gel, using a solvent system (eluent) to separate the desired compound from impurities. google.com Another powerful method is crystallization, where the crude product is dissolved in a suitable solvent or solvent mixture and allowed to slowly form crystals, leaving impurities behind in the solution. google.com For active pharmaceutical ingredients (APIs), purity standards are exceptionally high, often requiring levels greater than 99.5% with strict limits on any single impurity. google.com

Table 5: Purity and Purification Strategies

Aspect Method / Consideration Purpose
Starting Materials Use of high-purity reagents To minimize the formation of impurities and maximize the yield of the desired product.
Product Purification Column Chromatography Separation of the product from impurities based on differential adsorption to a stationary phase. google.com
Crystallization Isolation of the product in a highly pure crystalline form from a supersaturated solution. google.com

| Purity Standard | HPLC Analysis | To quantify the purity of the final product and identify any remaining impurities. google.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Thiol Functional Group

The thiol group is the primary center of reactivity in Propanamide, N-(2-mercaptoethyl)-, participating in a range of oxidation, nucleophilic, and redox reactions.

Oxidation Reactions: Disulfide Formation and Beyond

The most common oxidation reaction involving the thiol group of Propanamide, N-(2-mercaptoethyl)- is the formation of a disulfide bond. This reaction, which can be initiated by mild oxidizing agents such as molecular oxygen, results in the coupling of two thiol molecules to form a dimer linked by a disulfide bridge (-S-S-).

Beyond simple disulfide formation, the sulfur atom in the thiol group can be oxidized to various higher oxidation states, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific product depends on the nature and strength of the oxidizing agent. For instance, stronger oxidizing agents are required to achieve the higher oxidation states. These oxidized species are often more reactive and can participate in a different set of chemical transformations.

Oxidizing AgentTypical Product(s)Oxidation State of Sulfur
Molecular Oxygen (O₂)Disulfide-1
Hydrogen Peroxide (H₂O₂)Sulfenic acid, Disulfide+0, -1
Peroxy acidsSulfinic acid, Sulfonic acid+2, +4
Potassium Permanganate (KMnO₄)Sulfonic acid+4

This table presents a generalized summary of thiol oxidation products. The exact product distribution can be influenced by reaction conditions such as pH, temperature, and solvent.

Nucleophilic Reactivity and Substitution Reactions

The thiol group of Propanamide, N-(2-mercaptoethyl)- is nucleophilic, particularly in its deprotonated thiolate form (R-S⁻). This nucleophilicity allows it to readily participate in S-alkylation reactions with various electrophiles, such as alkyl halides, to form thioethers. This reactivity is a cornerstone of synthetic modifications of thiol-containing molecules. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon atom, displacing a leaving group.

The nucleophilic character of the thiol also enables it to react with other electrophilic functional groups, such as epoxides and α,β-unsaturated carbonyl compounds (via Michael addition). These reactions are crucial for the formation of carbon-sulfur bonds and the synthesis of more complex molecules.

Redox Chemistry and Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental and reversible reaction that plays a critical role in various chemical and biological systems. nih.govnih.gov In this reaction, a thiol group of one molecule attacks a disulfide bond of another, leading to the formation of a new disulfide bond and a new thiol.

The mechanism of thiol-disulfide exchange is generally considered to be a nucleophilic substitution (SN2) reaction at the sulfur atom. nih.gov The key steps involve:

Deprotonation of the attacking thiol to form a more nucleophilic thiolate anion.

Nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond.

Formation of a transient, negatively charged trigonal bipyramidal intermediate or transition state.

Cleavage of the original disulfide bond, releasing a new thiol.

The rate and equilibrium of this exchange are influenced by several factors, including the pKa of the thiols involved, the redox potential of the system, and the steric and electronic properties of the participating molecules. aalto.fi

Reactivity of the Amide Linkage

The amide bond in Propanamide, N-(2-mercaptoethyl)- is generally less reactive than the thiol group. However, it can undergo specific transformations under certain conditions.

Hydrolysis Mechanisms

The hydrolysis of the amide bond in Propanamide, N-(2-mercaptoethyl)- breaks the molecule into propanoic acid and cysteamine (B1669678) (2-aminoethanethiol). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The leaving amide anion subsequently deprotonates the newly formed carboxylic acid.

ConditionCatalystKey Mechanistic StepProducts
AcidicH⁺Protonation of carbonyl oxygenPropanoic acid, Cysteamine hydrochloride
BasicOH⁻Nucleophilic attack by hydroxidePropanoate salt, Cysteamine

This table provides a simplified overview of amide hydrolysis. Reaction rates are typically slow at neutral pH and are accelerated by heat and the presence of strong acids or bases.

Reduction Chemistry of the Amide Group

The amide group of Propanamide, N-(2-mercaptoethyl)- can be reduced to an amine, specifically N-(2-mercaptoethyl)propan-1-amine. This transformation requires the use of powerful reducing agents due to the low reactivity of the amide carbonyl.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The mechanism of amide reduction with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then coordinates with the aluminum species, making the oxygen a better leaving group. Subsequent elimination and further reduction lead to the formation of the amine.

It is important to note that the thiol group may also interact with strong reducing agents like LiAlH₄, potentially leading to side reactions or requiring protective group strategies for selective amide reduction.

Coordination Chemistry and Metal Ion Interactions

The unique structural features of Propanamide, N-(2-mercaptoethyl)-, specifically the presence of both a thiol (-SH) group and an amide linkage, make it a compelling candidate for study in coordination chemistry. ontosight.aiontosight.ai These functional groups provide potential coordination sites for metal ions, leading to the formation of a variety of metal complexes.

The mercaptoethylpropanamide scaffold possesses both soft (sulfur) and hard (oxygen and nitrogen) donor atoms, classifying it as a hemilabile ligand. inorgchemres.org This duality allows for versatile coordination behavior with a range of metal ions. The thiol group, a soft donor, exhibits a strong affinity for soft metal ions, while the amide group's oxygen and nitrogen atoms, being harder donors, can interact with harder metal centers. This hemilability is crucial as it can lead to complexes with tunable properties and reactivity, including applications in catalysis and as chemosensors. inorgchemres.org The ability of the amide group to coordinate through either the oxygen or, under alkaline conditions, the deprotonated nitrogen atom further expands its coordination possibilities. inorgchemres.org

Research has demonstrated the formation of stable complexes between N-(2-mercaptoethyl)propanamide and various transition metals. While specific studies on platinum and palladium complexes with this exact ligand are not extensively detailed in the provided search results, the principles of their coordination can be inferred from the behavior of similar ligands. For instance, the coordination of ligands containing both thiol and amide functionalities to metal ions like nickel(II) and zinc(II) has been reported. inorgchemres.org In these cases, the ligand can act as a bidentate or tridentate donor. inorgchemres.orgresearchgate.net

The formation of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. inorgchemres.org Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H bonds in the amide group, as well as the S-H bond, upon coordination provide direct evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the ligand upon complexation reveal information about the coordination sites and the structure of the complex in solution.

UV-Visible Spectroscopy: The electronic transitions within the metal ion (d-d transitions) and ligand-to-metal charge transfer bands are sensitive to the coordination environment and geometry of the complex. inorgchemres.org

Table 1: Spectroscopic and Analytical Techniques for Metal Complex Characterization

TechniqueInformation Gained
Infrared (IR) SpectroscopyIdentification of functional groups involved in coordination
Nuclear Magnetic Resonance (NMR)Elucidation of solution-state structure and ligand binding
UV-Visible SpectroscopyDetermination of electronic properties and coordination geometry
X-ray CrystallographyPrecise solid-state structure, including bond lengths and angles

Ligand exchange reactions in transition metal complexes, including those with Propanamide, N-(2-mercaptoethyl)-, are fundamental to their reactivity. libretexts.org These reactions can proceed through several mechanisms, primarily dissociative, associative, or interchange pathways. libretexts.org

In a dissociative mechanism , a ligand first detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org

MLn ⇌ MLn-1 + L MLn-1 + Y → MLn-1Y

Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate by the incoming ligand, followed by the departure of the leaving group.

MLn + Y ⇌ MLnY MLnY → MLn-1Y + L

The preferred mechanism is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For square planar complexes, such as those often formed by Pt(II) and Pd(II), associative mechanisms are common. libretexts.org The rate of ligand substitution can be significantly influenced by the trans effect, where the ligand positioned trans to the leaving group affects its lability. libretexts.org

The presence of a flexible mercaptoethyl side chain in Propanamide, N-(2-mercaptoethyl)- could also allow for intramolecular assistance in ligand exchange, potentially leading to more complex mechanistic pathways.

Intramolecular and Intermolecular Interactions

The structure, reactivity, and aggregation of Propanamide, N-(2-mercaptoethyl)- are significantly influenced by non-covalent interactions, particularly hydrogen bonding.

The propanamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can lead to the assembly of molecules into chains or more complex networks in the solid state and in solution. vaia.com The strength of these hydrogen bonds can influence the physical properties of the compound, such as its melting and boiling points. vaia.com

The propanamide backbone of the molecule is not rigid and can adopt various conformations due to rotation around its single bonds. Computational studies, such as ab initio conformational analysis, can be employed to investigate the potential energy surface and identify stable conformers. conicet.gov.arresearchgate.net For a related molecule, 3-mercaptopropanamide, such analyses have revealed multiple stable conformations. conicet.gov.arresearchgate.net

The amide bond itself has a significant barrier to rotation due to the partial double bond character arising from resonance. This can lead to the existence of cis and trans isomers, although the trans conformation is generally more stable. The fluxionality of the amide group, referring to the interconversion between these conformations, can be studied using dynamic NMR spectroscopy. The rate of this process can be influenced by factors such as temperature and the presence of metal ions.

Polymer Chemistry and Material Science Applications

The presence of a terminal thiol group in Propanamide, N-(2-mercaptoethyl)- makes it a valuable building block in polymer synthesis and material modification. This functionality enables its participation in various polymerization and crosslinking reactions, leading to the development of materials with tailored properties.

Propanamide, N-(2-mercaptoethyl)- can be readily incorporated into polymer backbones or as pendant groups through thiol-based polymerization techniques, most notably thiol-ene and thiol-yne "click" chemistry. researchgate.net These reactions are known for their high efficiency, selectivity, and mild reaction conditions. researchgate.net In a typical thiol-ene polymerization, the thiol group of Propanamide, N-(2-mercaptoethyl)- undergoes a radical-mediated addition to a carbon-carbon double bond (ene) of a co-monomer. This process can be initiated photochemically or thermally, offering excellent spatial and temporal control over the polymerization process.

The incorporation of Propanamide, N-(2-mercaptoethyl)- can influence the final properties of the polymer, such as its hydrophilicity, mechanical strength, and thermal stability. The amide group in its structure can participate in hydrogen bonding, potentially enhancing the intermolecular forces within the polymer matrix.

Table 1: Examples of Thiol-Ene Polymerization Systems

Thiol Monomer Ene Co-monomer Initiator Resulting Polymer Feature
Propanamide, N-(2-mercaptoethyl)- Allyl methacrylate Photoinitiator (e.g., DMPA) Functional polymer with pendant propanamide groups

The thiol group of Propanamide, N-(2-mercaptoethyl)- is instrumental in the development of functional coatings. rsc.org Thiol-ene chemistry provides a robust method for creating thin, uniform, and durable coatings on a variety of substrates. rsc.org These coatings can be designed to possess specific properties, such as scratch resistance, anti-fouling capabilities, or controlled wettability.

By selecting appropriate "ene" functionalized co-monomers or surfaces, the properties of the resulting coating can be precisely tuned. For instance, copolymerizing Propanamide, N-(2-mercaptoethyl)- with fluorinated acrylates can lead to hydrophobic and oleophobic surfaces. Conversely, its polymerization with polyethylene glycol (PEG)-containing monomers can create hydrophilic and protein-repellent coatings. nih.gov The rapid curing times and solvent-free nature of many thiol-ene systems make them an environmentally friendly option for industrial coating applications. rsc.org

The reversible nature of disulfide bonds, which can be formed by the oxidation of thiol groups, makes Propanamide, N-(2-mercaptoethyl)- a candidate for the design of self-healing materials. nih.gov In such a system, the compound would be incorporated into a polymer network. Upon damage, such as a crack or scratch, the disulfide bonds across the damaged interface could be reformed under appropriate stimuli (e.g., heat, light, or a change in pH), leading to the restoration of the material's integrity. webofproceedings.org

The efficiency of the self-healing process would depend on several factors, including the concentration of thiol groups, the mobility of the polymer chains, and the conditions used to trigger the bond reformation. While the concept is well-established for thiol-containing polymers in general, specific research detailing the performance of Propanamide, N-(2-mercaptoethyl)- in self-healing materials is an area for further investigation.

Table 2: Potential Self-Healing Mechanism Involving Thiol Groups

Healing Mechanism Stimulus Chemical Transformation
Disulfide bond reformation Heat, UV light, Oxidizing agent 2 R-SH + [O] ⇌ R-S-S-R + H₂O

Note: This table represents general principles of thiol-based self-healing. Specific studies on Propanamide, N-(2-mercaptoethyl)- are needed to confirm its efficacy.

Bioconjugation Chemistry and Surface Functionalization (Focus on Chemical Methodologies)

The thiol group is a key functional group in bioconjugation due to its high nucleophilicity and selective reactivity under mild, aqueous conditions. researchgate.net This makes Propanamide, N-(2-mercaptoethyl)- a valuable tool for the covalent attachment of biomolecules to surfaces and other molecules.

The thiol group of Propanamide, N-(2-mercaptoethyl)- can react with a variety of electrophilic functional groups to form stable covalent bonds. A common and highly efficient strategy is the reaction with maleimides. nih.gov The thiol-maleimide Michael addition reaction is highly specific and proceeds rapidly at neutral pH, making it ideal for conjugating sensitive biomolecules like proteins and peptides. nih.gov

Another important strategy involves the reaction of the thiol with haloacetamides (e.g., iodoacetamides or bromoacetamides) to form a stable thioether bond. This reaction is also highly selective for thiols. Furthermore, disulfide exchange reactions can be employed, where the thiol group of Propanamide, N-(2-mercaptoethyl)- reacts with an existing disulfide bond in a biomolecule to form a new, mixed disulfide.

Table 3: Common Thiol-Reactive Chemistries for Bioconjugation

Reactive Group Resulting Linkage Typical Reaction pH
Maleimide Thioether 6.5 - 7.5
Iodoacetamide Thioether 7.0 - 8.5

Propanamide, N-(2-mercaptoethyl)- can be used to functionalize a wide range of surfaces, such as gold, glass, or polymer substrates, preparing them for the covalent immobilization of biomolecules. google.com For instance, the thiol group can form a strong coordinate bond with gold surfaces, creating a self-assembled monolayer (SAM). The propanamide end of the molecule would then be exposed, and its terminal amine or carboxyl group (after modification) could be used to covalently link biomolecules.

Alternatively, a surface can first be modified to contain "ene" functionalities, and then Propanamide, N-(2-mercaptoethyl)- can be attached via a thiol-ene reaction. The now thiol-terminated surface can be used to immobilize biomolecules through the chemistries described in the previous section. This approach allows for the creation of biosensors, microarrays, and other biomedical devices where the specific and stable attachment of proteins, enzymes, or DNA is crucial.

An exploration of Propanamide, N-(2-mercaptoethyl)-, a versatile chemical compound, reveals its significant, though often theoretical, contributions to various advanced scientific fields. This article details its role in the development of specialized chemical tools and materials, focusing on its structural attributes—a terminal thiol group and an amide linkage—which make it a valuable building block in complex molecular architectures.

Advanced Analytical and Characterization Methodologies

Elemental Analysis and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a sample of Propanamide, N-(2-mercaptoethyl)-. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula, C₅H₁₁NOS. nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. ajol.info

| Elemental Composition of Propanamide, N-(2-mercaptoethyl)- | | :--- | :--- | :--- | | Element | Symbol | Theoretical Mass % | | Carbon | C | 45.08 | | Hydrogen | H | 8.32 | | Nitrogen | N | 10.51 | | Oxygen | O | 12.01 | | Sulfur | S | 24.07 |

Note: Theoretical mass percentages are calculated based on the molecular formula C₅H₁₁NOS and atomic masses.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating Propanamide, N-(2-mercaptoethyl)- from impurities and analyzing its presence in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like Propanamide, N-(2-mercaptoethyl)-. The method separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

For amides similar to Propanamide, N-(2-mercaptoethyl)-, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com While specific application notes for Propanamide, N-(2-mercaptoethyl)- are not detailed in the literature, a typical method can be extrapolated from the analysis of similar short-chain amides.

Table 1: Typical HPLC Parameters for Propanamide Analysis

Parameter Description
Column Newcrom R1 or C18
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid
Detection UV, Mass Spectrometry (MS)
Mode Reverse Phase (RP)

| Application | Purity assessment, impurity profiling, and quantification |

This table is based on methods for similar propanamide compounds. sielc.comsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly sensitive technique used for separating and analyzing volatile compounds. For molecules like Propanamide, N-(2-mercaptoethyl)-, which contain polar functional groups (amide and thiol), direct analysis by GC can be challenging due to low volatility and potential for thermal degradation. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for amides involves reaction with agents like 9-xanthydrol, which enhances volatility for GC analysis. nih.govsci-hub.se After derivatization, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. thermofisher.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the analyte and any impurities. nih.govsci-hub.se

Table 2: General GC-MS Parameters for Propanamide Analysis

Parameter Description
Derivatization Agent 9-xanthydrol
Column DB-1 or Stabilwax®-DB capillary column
Carrier Gas Helium
Injector Temperature ~250 °C
Detection Mass Spectrometry (MS), Flame Ionization Detector (FID)

| Application | Trace level detection and quantification in complex matrices |

This table is based on methods requiring derivatization for propanamide and other pharmaceutical materials. nih.govsci-hub.sethermofisher.com

Surface Analysis and Solid-State Characterization

Understanding the surface chemistry and solid-state structure of Propanamide, N-(2-mercaptoethyl)- is critical for applications in materials science and biotechnology. ontosight.ai Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Powder X-ray Diffraction (PXRD) provide invaluable data on surface elemental composition and crystalline properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nanometers of a material's surface. mdpi.com When analyzing Propanamide, N-(2-mercaptoethyl)- (C₅H₁₁NOS), XPS can identify and quantify the presence of carbon, nitrogen, oxygen, and sulfur.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical environment. For instance, the C 1s signal can be deconvoluted to distinguish between carbon atoms in different functional groups (e.g., C-C, C-N, C=O, C-S). Similarly, the N 1s, O 1s, and S 2p signals provide information about the amide, carbonyl, and thiol groups, respectively. whiterose.ac.uk This level of detail is crucial for confirming surface modification or studying interactions with other materials.

Table 3: Expected Core Level Binding Energies for Propanamide, N-(2-mercaptoethyl)-

Element Core Level Functional Group Expected Binding Energy (eV)
Carbon C 1s C-C, C-H ~284.8
C-N, C-S ~285.5 - 286.5
C=O ~288.0
Oxygen O 1s C=O ~531.0 - 532.0
Nitrogen N 1s R-NH-C=O ~399.0 - 400.0

This table presents typical binding energy ranges for the specified functional groups and is not based on direct experimental data for Propanamide, N-(2-mercaptoethyl)-.

Powder X-ray Diffraction (PXRD) for Crystallinity and Structural Confirmation

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. wikipedia.org The technique provides information about the crystal structure, phase purity, and degree of crystallinity. libretexts.org A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle, 2θ—is recorded. libretexts.org

If Propanamide, N-(2-mercaptoethyl)- exists as a crystalline solid, its PXRD pattern will consist of a series of sharp peaks at characteristic 2θ angles. The position and intensity of these peaks are unique to its crystal structure and can be used as a "fingerprint" for identification. Conversely, if the material is amorphous, the pattern will show a broad, featureless halo instead of sharp peaks. wikipedia.org PXRD is essential for quality control in manufacturing processes, ensuring batch-to-batch consistency of the solid-state form. While specific PXRD data for this compound is not available, the technique remains the definitive method for confirming its crystallinity. rsc.orgarxiv.org

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of Propanamide, N-(2-mercaptoethyl)- focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Conformations are the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. libretexts.org This analysis is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

The conformational landscape of Propanamide, N-(2-mercaptoethyl)- is determined by the rotational freedom around its single bonds, primarily the C-C, C-N, and C-S bonds. The study of the energy associated with these different arrangements is known as conformational analysis. libretexts.org Computational techniques, such as ab initio calculations, are employed to map the potential energy surface of the molecule as a function of its dihedral angles (the angles between substituents on adjacent atoms). conicet.gov.ar For example, in a study on the closely related 3-mercapto-propanamide, Hartree-Fock (HF) level theory was used to analyze the topology of the conformational potential energy surfaces. conicet.gov.ar

For Propanamide, N-(2-mercaptoethyl)-, key rotations would be analyzed to identify low-energy (stable) and high-energy (unstable) conformations. The interactions that determine conformational stability include:

Torsional Strain : This arises when bonds on adjacent atoms are in an eclipsed arrangement, where they are aligned with each other. Staggered conformations, where the bonds are maximally separated, are generally lower in energy. youtube.comyoutube.com

Steric Hindrance : This occurs when bulky groups are forced close to each other in space, causing repulsive interactions. youtube.com The lowest energy conformation, often termed the 'anti' conformer, positions the largest substituents as far apart as possible. youtube.com Conformations where these groups are adjacent are known as 'gauche' and are typically higher in energy. youtube.com

The analysis would involve systematically rotating key bonds and calculating the energy of the resulting structure to build a conformational energy diagram. This allows for the identification of local energy minima (stable conformers) and the transition states that separate them. youtube.com

Table 1: Key Dihedral Angles for Conformational Analysis of Propanamide, N-(2-mercaptoethyl)-

Bond AxisRotating GroupsDescription of Analysis
C(O)-CH2Amide group vs. Ethyl groupDetermines the orientation of the propanoyl chain relative to the N-ethyl-thiol moiety.
N-CH2Propanamide group vs. Thioethyl groupAffects the overall shape and potential for intramolecular hydrogen bonding.
CH2-CH2N-propanamide group vs. Thiol groupPositions the terminal thiol group relative to the rest of the molecule.
CH2-SEthyl group vs. Hydrogen atomDetermines the orientation of the reactive thiol hydrogen.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to describe the distribution of electrons within the Propanamide, N-(2-mercaptoethyl)- molecule, which is fundamental to understanding its chemical reactivity. unifap.br Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of electronic properties. unifap.br

The reactivity of Propanamide, N-(2-mercaptoethyl)- is largely dictated by its functional groups: the amide and, most notably, the thiol (-SH) group. ontosight.ai Quantum calculations can quantify the reactivity of these sites by computing several descriptors:

Molecular Electrostatic Potential (MEP) Map : This map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this molecule, the sulfur and oxygen atoms would be expected to be regions of negative potential, while the thiol and amide hydrogens would be regions of positive potential.

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Atomic Charges : Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. This helps identify the most electrophilic and nucleophilic sites within the molecule.

These calculations provide a theoretical framework for predicting how Propanamide, N-(2-mercaptoethyl)- will interact with other reagents. For instance, the nucleophilic character of the sulfur atom in the thiol group makes it a likely site for reactions such as alkylation or oxidation.

Table 2: Predicted Electronic Properties and Their Significance

PropertyComputational MethodPredicted Significance for Reactivity
HOMO EnergyDFT (e.g., B3LYP)Indicates the energy of the most available electrons, likely localized on the sulfur atom, suggesting its role as a primary nucleophilic site.
LUMO EnergyDFT (e.g., B3LYP)Indicates the energy of the lowest-energy site for accepting electrons, likely centered around the antibonding orbitals of the carbonyl group.
HOMO-LUMO GapDFT (e.g., B3LYP)A smaller gap suggests higher reactivity and lower kinetic stability.
MEPDFT (e.g., B3LYP)Would show negative potential around the sulfur and oxygen atoms, confirming them as sites for electrophilic attack, and positive potential around the thiol hydrogen.
Mulliken Atomic ChargesDFT (e.g., B3LYP)Quantifies the charge distribution, highlighting the nucleophilicity of the sulfur and the electrophilicity of the carbonyl carbon.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms involving Propanamide, N-(2-mercaptoethyl)-. arxiv.org By simulating reaction pathways, chemists can understand the step-by-step process of bond breaking and forming, and identify the high-energy transition states that control the reaction rate. boisestate.edu

The process typically involves these steps:

Identifying Reactants and Products : The starting materials and final products of a potential reaction are defined.

Locating the Transition State (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. boisestate.edu Algorithms are used to search the potential energy surface for this first-order saddle point.

Calculating the Activation Energy : The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Mapping the Reaction Coordinate : The entire path from reactants to products via the transition state, known as the Minimum Energy Path (MEP), can be calculated. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

For Propanamide, N-(2-mercaptoethyl)-, a likely reaction to be studied would be the deprotonation of the thiol group followed by its action as a nucleophile (an SN2 reaction). The simulation would model the approach of a base to the thiol hydrogen, the breaking of the S-H bond, and the subsequent attack of the resulting thiolate anion on an electrophile. The simulation would provide the structure of the transition state and the activation energy for this process. boisestate.edu

Prediction of Physico-chemical Parameters Relevant to Reactivity (e.g., pKa, redox potentials)

Computational methods are widely used to predict key physico-chemical parameters that govern reactivity, such as pKa (the measure of acidity) and redox potentials. nih.gov

pKa Prediction The pKa value indicates the ease with which a proton can be removed from a molecule. For Propanamide, N-(2-mercaptoethyl)-, the most acidic proton is on the thiol group (-SH). The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. mdpi.com This is typically calculated using a thermodynamic cycle, often called a direct method. nih.gov

The cycle relates the Gibbs free energy of the acid dissociation in solution (ΔG°~(aq)~) to the gas-phase deprotonation energy and the solvation free energies of the species involved. nih.gov Quantum mechanical methods are used to calculate the gas-phase energies, while continuum solvation models (like SMD or COSMO) are used to estimate the energy of solvation for the protonated (HA) and deprotonated (A⁻) forms. peerj.comnih.gov The accuracy of these predictions can be improved by including explicit water molecules in the calculation to model specific hydrogen-bonding interactions. mdpi.com

Table 3: Thermodynamic Cycle for pKa Prediction

StepDescriptionCalculation Method
1. Gas-Phase DeprotonationHA(g) → A⁻(g) + H⁺(g)Quantum Mechanics (e.g., DFT)
2. Solvation of AcidHA(g) → HA(aq)Solvation Model (e.g., SMD, COSMO)
3. Solvation of Conjugate BaseA⁻(g) → A⁻(aq)Solvation Model (e.g., SMD, COSMO)
4. Solvation of ProtonH⁺(g) → H⁺(aq)Use of experimental value
Overall Reaction HA(aq) → A⁻(aq) + H⁺(aq) ΔG°~(aq)~ = Sum of Gibbs energies from steps 1-4

Redox Potential Prediction The redox potential measures the tendency of a molecule to be oxidized or reduced. The thiol group of Propanamide, N-(2-mercaptoethyl)- can be oxidized, for example, to form a disulfide bond with another molecule. The standard redox potential (E°) is related to the Gibbs free energy of the electron transfer reaction. molssi.orgyoutube.com

Similar to pKa prediction, thermodynamic cycles are employed. 3ds.comnih.gov The calculation involves determining the Gibbs free energies of the reduced (thiol) and oxidized (e.g., thiyl radical) forms of the molecule in both the gas phase and in solution. The difference in these free energies, combined with the known potential of a reference electrode (like the Normal Hydrogen Electrode, NHE), yields the predicted redox potential. molssi.org3ds.com These calculations are critical for understanding the compound's role in redox processes. ontosight.ai

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and high-yielding synthetic routes is crucial for the wider application of Propanamide, N-(2-mercaptoethyl)- and its derivatives. While specific data on the synthesis of the parent compound is limited in publicly available research, general methods for producing related N-substituted propanamides offer insights into efficient synthetic strategies.

One established method for forming amide bonds is the use of coupling agents. For instance, the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives has been achieved with yields between 75-91% using a conventional N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) method. This approach involves the activation of a carboxylic acid, in this case, propanoic acid, followed by reaction with the corresponding amine, N-(2-mercaptoethyl)amine. The reaction conditions, such as solvent and temperature, are critical for optimizing the yield and purity of the final product.

Future research in this area is likely to focus on the development of even more efficient, atom-economical, and environmentally benign catalytic methods. This could include the use of novel catalysts that can operate under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing waste.

Development of Advanced Derivatives with Tailored Chemical Functionality

The functional versatility of Propanamide, N-(2-mercaptoethyl)- stems from its bifunctional nature, possessing both an amide and a thiol group. This allows for the creation of a wide array of derivatives with tailored chemical properties for specific applications.

One area of exploration is the synthesis of derivatives for materials science. For example, a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, which shares the mercaptoethyl functional group, has been synthesized. caltech.edu This was achieved through an esterification reaction between 2-(thiophen-3-yl)acetic acid and ethane-1,2-dithiol, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dimethylpyridin-4-amine (4-DMAP) as a catalytic system. caltech.edu The resulting thioester monomer, bearing a thiophene (B33073) moiety, is designed for subsequent polymerization. caltech.edu

Another strategy involves modifying the propanamide backbone to introduce new functionalities. Research on propanamide derivatives has shown that substitutions, such as a 4-chlorophenoxy group, can be introduced. ontosight.ai While the primary investigation of these compounds was for biological activity, the synthetic strategies are transferable to the development of derivatives for non-biological applications. The presence of the mercapto (-SH) group in these derivatives opens up possibilities for their use in redox reactions or as ligands for metal ions in various chemical systems. ontosight.ai

Future work will likely involve the rational design of derivatives with specific electronic, optical, or self-assembly properties. By carefully selecting the functional groups to be introduced, it is possible to fine-tune the characteristics of the resulting molecules for targeted applications in areas such as molecular electronics and smart materials.

Investigation into Uncharted Reaction Mechanisms

A significant area of research for N-(2-mercaptoethyl) amides, including Propanamide, N-(2-mercaptoethyl)-, is the investigation of the N,S-acyl shift rearrangement. epa.gov This intramolecular reaction involves the migration of the acyl group from the nitrogen atom of the amide to the sulfur atom of the thiol, resulting in the formation of a thioester. epa.gov

The equilibrium between the amide and the thioester is typically influenced by the pH of the solution. epa.gov In highly acidic media (pH < 2), the thioester form is more significantly populated. epa.gov However, for practical applications in chemical synthesis, promoting this rearrangement at a more neutral pH is desirable. epa.gov Research has shown that weakening the amide bond can facilitate the N,S-acyl shift. epa.gov This can be achieved by:

Introducing electron-withdrawing groups alpha to the carbonyl. epa.gov

Increasing the steric bulk of the substituents on the amide nitrogen. epa.gov

Enabling intramolecular hydrogen bonding to the amide nitrogen. epa.gov

Furthermore, increasing the concentration of the nucleophilic thiol can also favor the rearrangement. epa.gov A notable development in this area is the use of bis(2-sulfanylethyl) amide (BSEA) systems. epa.gov By having a second 2-mercaptoethyl group on the amide nitrogen, the intramolecular thiolysis reaction is more likely to occur, leading to the formation of a thioester under mild conditions. ysu.am

This N,S-acyl shift mechanism is a cornerstone of Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. While NCL is a biological application, the fundamental understanding of this chemical transformation is crucial for its adaptation to other areas of chemical synthesis. Future research may focus on further elucidating the kinetics and thermodynamics of this rearrangement for different N-(2-mercaptoethyl) amide derivatives and exploring its utility in the synthesis of non-peptidic polymers and macrocycles.

Integration into Next-Generation Advanced Materials (non-biological)

The unique chemical structure of Propanamide, N-(2-mercaptoethyl)- and its derivatives makes them promising building blocks for the creation of advanced materials with novel properties. The presence of the thiol group is particularly advantageous, as it can participate in various polymerization reactions and surface modifications.

A concrete example of this is the electrochemical polymerization of a related thioester monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate. caltech.edu This monomer, containing a terminal thiol group, can be electropolymerized to form a polythiophene film. caltech.edu Polythiophenes are a class of conducting polymers with interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and organic electronics. caltech.edu The resulting polymer film (PMTE) from the aforementioned monomer exhibited oxidation peaks in cyclic voltammetry, confirming its electrochemical activity. caltech.edu

The concept of using molecules with specific end-groups to create self-assembling materials is another promising direction. Long end-associative polymers, for instance, can self-assemble into larger "megasupramolecules" through non-covalent interactions. While not directly involving Propanamide, N-(2-mercaptoethyl)-, the principle of using functional end-groups to drive material assembly is highly relevant. The thiol group of Propanamide, N-(2-mercaptoethyl)- could be used to anchor it to polymer backbones or nanoparticles, creating materials with tailored surface properties.

Future research is expected to explore the incorporation of Propanamide, N-(2-mercaptoethyl)- derivatives into a wider range of materials, including:

Self-healing polymers: The reversible nature of disulfide bonds, which can be formed from the thiol groups, could be exploited to create materials that can repair themselves after damage.

Functional coatings: The thiol group can strongly adhere to metal surfaces, allowing for the formation of protective or functional coatings with specific chemical or physical properties. ontosight.ai

Responsive materials: By incorporating derivatives that respond to external stimuli such as light, pH, or temperature, it may be possible to create "smart" materials that change their properties on demand.

Novel Applications in Chemical Technologies (non-clinical)

The potential applications of Propanamide, N-(2-mercaptoethyl)- in chemical technologies are still being explored, with a focus on leveraging its reactive thiol group. One area of interest is the development of novel chemical sensors. The thiol group can interact with various analytes, including metal ions and reactive oxygen species, leading to a detectable signal. This interaction could be a change in color, fluorescence, or an electrochemical signal. For such applications, the propanamide backbone could be modified to include a reporter group, such as a chromophore or fluorophore.

Another potential application lies in the area of controlled release technologies, not for therapeutic agents, but for other chemical species in industrial or environmental contexts. For example, a molecule of interest could be attached to the thiol group via a cleavable linker. The release of the molecule could then be triggered by a specific chemical stimulus that breaks the linker.

Furthermore, the ability of the thiol group to participate in redox reactions suggests its potential use in catalytic systems or as a component in redox-active materials for energy storage applications. While these applications are still speculative, they represent exciting avenues for future research. The development of such technologies will depend on a deeper understanding of the reactivity of Propanamide, N-(2-mercaptoethyl)- and its derivatives in various chemical environments.

Q & A

Q. What are the optimal synthetic routes for N-(2-mercaptoethyl)propanamide, considering functional group compatibility and yield optimization?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiol Protection : The mercapto (-SH) group is protected (e.g., using trityl chloride) to prevent undesired oxidation or side reactions during subsequent steps .

Amide Formation : Reacting 2-mercaptoethylamine with propionyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base, yields the protected intermediate .

Deprotection : The thiol group is regenerated using acidic conditions (e.g., trifluoroacetic acid) .

  • Critical Parameters : Temperature control (<0°C during acylation), solvent purity, and inert atmosphere are essential to minimize disulfide formation. Yield optimization (70–85%) is achieved via column chromatography purification .

Q. How can the structure of N-(2-mercaptoethyl)propanamide be characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Key signals include δ 1.2–1.5 ppm (triplet, CH3 from propanamide), δ 2.8–3.1 ppm (multiplet, -SCH2CH2N-), and δ 6.5–7.0 ppm (broad, NH from amide) .
  • IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (thiol S-H stretch, absent in protected intermediates) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 148.1, with fragmentation peaks confirming the mercaptoethyl moiety .

Q. What functional groups in N-(2-mercaptoethyl)propanamide influence its reactivity in organic synthesis?

  • Methodological Answer :
  • Amide Group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions. Stability studies require pH-controlled buffers (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions .
  • Thiol Group : Prone to oxidation (forming disulfides) or nucleophilic substitution. Reactivity can be modulated using chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization of N-(2-mercaptoethyl)propanamide be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and MS data to confirm structural assignments. For example, discrepancies in NH proton signals may arise from solvent polarity; replicate experiments in DMSO-d6 and CDCl3 can clarify .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and vibrational spectra, aiding in peak assignment .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry or bond lengths, though crystallization may require derivatization of the thiol group .

Q. What experimental strategies elucidate interaction mechanisms between N-(2-mercaptoethyl)propanamide and biological targets?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., for proteases) in Tris-HCl buffer (pH 8.0) with 1 mM DTT to stabilize the thiol .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) to quantify binding kinetics (ka/kd) in real-time .
  • Molecular Docking : Use AutoDock Vina to model interactions, focusing on thiol-mediated covalent binding or hydrogen bonding with catalytic residues .

Q. How to design stability studies for N-(2-mercaptoethyl)propanamide under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, -20°C, and 25°C for 30 days, assessing purity monthly .
  • Light Sensitivity : Conduct ICH Q1B photostability testing with UV-Vis exposure (1.2 million lux hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.